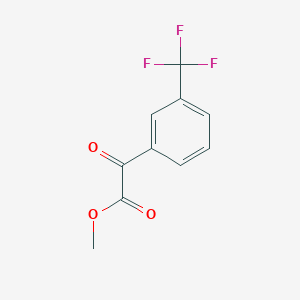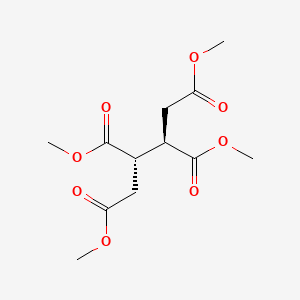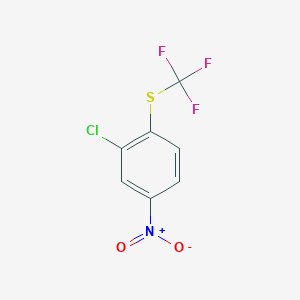
Methyl 3-(trifluoromethyl)benzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(trifluoromethyl)benzoylformate, also known as TFMB, is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is a colorless to yellow liquid with a boiling point of approximately 120°C. It has a molecular weight of 180.12 g/mol and a melting point of -54°C. TFMB can be synthesized by various methods, including a reaction of trifluoromethylbenzoyl chloride and methanol, or by the reaction of trifluoromethylbenzene and formic acid.
Applications De Recherche Scientifique
Methyl 3-(trifluoromethyl)benzoylformate is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of drugs such as ibuprofen, naproxen, and celecoxib. It is also used as an intermediate in the synthesis of agrochemicals such as glyphosate and glufosinate. In addition, Methyl 3-(trifluoromethyl)benzoylformate is used in the synthesis of other fine chemicals, such as dyes and fragrances.
Mécanisme D'action
The mechanism of action of Methyl 3-(trifluoromethyl)benzoylformate is not completely understood. It is believed that the reaction of trifluoromethylbenzoyl chloride and methanol proceeds via an electrophilic substitution reaction, while the reaction of trifluoromethylbenzene and formic acid proceeds via a nucleophilic substitution reaction.
Biochemical and Physiological Effects
Methyl 3-(trifluoromethyl)benzoylformate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to be a mutagen, teratogen, or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. One of the main limitations of using Methyl 3-(trifluoromethyl)benzoylformate in laboratory experiments is its relatively low purity, which can lead to inaccurate results.
Orientations Futures
Future research on Methyl 3-(trifluoromethyl)benzoylformate could focus on increasing the purity of the product, as well as developing new methods of synthesis. Additionally, further research could be done on the biochemical and physiological effects of Methyl 3-(trifluoromethyl)benzoylformate, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, research could be done to explore the potential use of Methyl 3-(trifluoromethyl)benzoylformate as a green solvent for organic reactions.
Méthodes De Synthèse
The most common method of synthesizing Methyl 3-(trifluoromethyl)benzoylformate is the reaction of trifluoromethylbenzoyl chloride and methanol. The reaction proceeds in the presence of a catalytic amount of pyridine, and yields a product with a purity of 95-98%. The reaction can be carried out at temperatures ranging from 0-50°C, and is usually completed in a few hours. The reaction of trifluoromethylbenzene and formic acid is another method of producing Methyl 3-(trifluoromethyl)benzoylformate. This reaction is usually conducted at temperatures ranging from 0-50°C, and is usually completed in 1-2 hours. The yield of this reaction is typically around 70%.
Propriétés
IUPAC Name |
methyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLMYOQNOTVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo[3-(trifluoromethyl)phenyl]acetic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![(R)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291268.png)
![Tris[4,4'-bis(trifluoromethyl)stilbene]-nickel(0), 95%](/img/structure/B6291275.png)
![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)



![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)
